Lipophilicity (XLogP3) Comparison with Known CXCR2 Antagonists
The target compound exhibits a computed XLogP3 of 3.2 [1], placing it between the more lipophilic SB-225002 (XLogP ~4.2) and the less lipophilic SB-332235 (XLogP ~2.8). This intermediate lipophilicity, conferred by the balanced 2-chlorobenzenesulfonamide–trifluoromethylphenyl architecture, may offer a differentiated absorption and distribution profile relevant for probe development where excessive lipophilicity drives off-target binding [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.2 |
| Comparator Or Baseline | SB-225002 (XLogP ~4.2); SB-332235 (XLogP ~2.8); Sch527123 (XLogP ~3.9) |
| Quantified Difference | Target compound is ~1.0 log unit less lipophilic than SB-225002 and ~0.4 log units more lipophilic than SB-332235 |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2019.06.18) |
Why This Matters
Lipophilicity differences of ≥0.5 log units can significantly alter membrane permeability, plasma protein binding, and non-specific binding in cellular assays, making this compound a chemically distinct probe for SAR exploration.
- [1] PubChem Compound Summary for CID 56765480. Computed XLogP3 = 3.2. View Source
- [2] Waring, M.J. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 2010, 5, 235–248. View Source
